molecular formula C16H26N2O B10883703 1-(Butan-2-yl)-4-(3-methoxybenzyl)piperazine

1-(Butan-2-yl)-4-(3-methoxybenzyl)piperazine

Cat. No.: B10883703
M. Wt: 262.39 g/mol
InChI Key: YQZVAOGNUPXXQN-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-(3-methoxybenzyl)piperazine is an organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)-4-(3-methoxybenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-(butan-2-yl)piperazine with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)-4-(3-methoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to remove the methoxy group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 1-(Butan-2-yl)-4-(3-hydroxybenzyl)piperazine.

    Reduction: 1-(Butan-2-yl)-4-benzylpiperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(Butan-2-yl)-4-(3-methoxybenzyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to certain psychoactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(Butan-2-yl)-4-(3-methoxybenzyl)piperazine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-(Butan-2-yl)-4-(3-methoxybenzyl)piperazine can be compared with other piperazine derivatives such as:

    1-(Butan-2-yl)-4-benzylpiperazine: Lacks the methoxy group, which may result in different pharmacological properties.

    1-(Butan-2-yl)-4-(3-hydroxybenzyl)piperazine: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and biological activity.

    1-(Butan-2-yl)-4-(4-methoxybenzyl)piperazine: The position of the methoxy group on the benzyl ring can influence the compound’s chemical behavior and interactions with biological targets.

The unique combination of the butan-2-yl and 3-methoxybenzyl groups in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in specific applications.

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

1-butan-2-yl-4-[(3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C16H26N2O/c1-4-14(2)18-10-8-17(9-11-18)13-15-6-5-7-16(12-15)19-3/h5-7,12,14H,4,8-11,13H2,1-3H3

InChI Key

YQZVAOGNUPXXQN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC(=CC=C2)OC

Origin of Product

United States

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